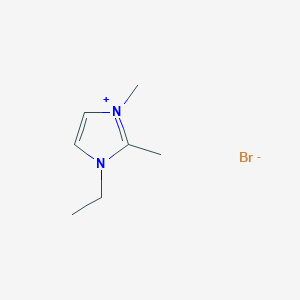

1-Ethyl-2,3-dimethylimidazolium bromide

概要

説明

1-Ethyl-2,3-dimethylimidazolium bromide is a chemical compound with the CAS Number: 98892-76-3 . It has a molecular weight of 205.1 and its IUPAC name is 3-ethyl-1,2-dimethyl-1H-imidazol-3-ium bromide . It is typically stored at room temperature and appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of this compound can be achieved through a reaction method involving the reaction of ethyl bromide with 2,3-dimethylimidazole . Another method involves an ion exchange process where 1,2-dimethyl-3-ethylimidazole reacts with magnesium bromide to produce imidazole magnesium bromide, which then reacts with ammonium bromide to yield 1,2-dimethyl-3-ethyl bromide imidazole .Molecular Structure Analysis

The molecular structure of this compound has been analyzed and discussed in various studies . The crystal structures are characterized by layers of cations (in non-planar configuration) and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions .Physical and Chemical Properties Analysis

This compound is a white crystalline powder and is stored at room temperature in an inert atmosphere . It has a molecular weight of 205.1 .科学的研究の応用

Environmental Toxicology and Ecotoxicology

1-Ethyl-2,3-dimethylimidazolium bromide is a type of imidazolium bromide ionic liquid. Research by Wang et al. (2014) on Carassius auratus (goldfish) revealed that similar ionic liquids can induce changes in biochemical biomarkers in the liver, suggesting potential biotoxicity. This study highlights the importance of understanding the environmental and ecological impacts of these compounds (Wang et al., 2014).

Thermal Expansion Properties

Imidazolium salts, including this compound, exhibit unique thermal expansion characteristics. Pedro et al. (2015) found that these compounds display both negative and positive thermal expansions, influenced by their anisotropic H-bonding network and imidazolium–imidazolium interactions. This property could be significant in materials science and engineering applications (Pedro et al., 2015).

Magnetic Properties in Solid State

García-Saiz et al. (2015) synthesized two novel paramagnetic ionic liquids using 1-ethyl-2,3-dimethylimidazolium cations. These compounds displayed three-dimensional magnetic ordering in their solid state, indicating potential applications in materials science, particularly in magnetic materials (García-Saiz et al., 2015).

Synthesis of Molecular Sieves

1-Alkyl-3-methyl imidazolium bromide ionic liquids, including variants like this compound, have been used in the synthesis of aluminophosphate (AlPO) zeolite materials, demonstrating the role of these ionic liquids in facilitating the formation of molecular sieves in chemistry (Parnham and Morris, 2006).

Applications in Polymer Science

Kanno (2012) explored the use of this compound as an initiator for the radical polymerization of vinyl monomers. This research opens up new possibilities for using ionic liquids in polymer chemistry, particularly in the synthesis of polymers (Kanno, 2012).

Biopolymer Modification

Barthel and Heinze (2006) investigated ionic liquids, including this compound, as solvents for cellulose acylation and carbanilation. This study shows the potential of these ionic liquids in biopolymer modification, which is significant in developing new materials and applications (Barthel and Heinze, 2006).

Safety and Hazards

将来の方向性

作用機序

Target of Action

1-Ethyl-2,3-dimethylimidazolium bromide is a type of paramagnetic ionic liquid . Its primary targets are the tetrahaloferrate (III) anions (FeX4), where X can be either Chlorine (Cl) or Bromine (Br) . These anions play a crucial role in the compound’s magnetic properties .

Mode of Action

The compound interacts with its targets through several non-covalent interactions, including halide–halide, hydrogen bond, and anion–π . These interactions result in a three-dimensional (3D) arrangement of cations and anions . The 3D magnetic ordering mainly takes place via Fe–X⋯X–Fe (X = Cl and Br) interactions, displaying a higher superexchange magnetic interaction between the planes .

Biochemical Pathways

The compound’s mode of action affects the magnetic properties of the system. The 3D magnetic ordering is a result of the compound’s interaction with its targets . .

Pharmacokinetics

It’s known that the compound has a melting point of 141°c , indicating its stability under normal conditions. More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s interaction with its targets results in a noticeable magneto-crystalline anisotropy, especially in the bromide compound . This leads to the presence of three-dimensional antiferromagnetic ordering below the Néel temperature .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the methylation at the C (2) position onto the imidazolium cation ring causes an increase of the melting point and a decrease of the Néel temperature . Furthermore, the compound starts to decompose at a temperature of 299°C , indicating its thermal stability.

生化学分析

Biochemical Properties

It is known to be a good solvent and catalyst in organic synthesis, particularly in catalytic reactions

Cellular Effects

It is known to have certain safety hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation These effects suggest that it may have significant impacts on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to have a high lipophilicity, which allows it to dissolve some organic compounds and other compounds that are not easily dissolved by other ionic liquids This suggests that it may interact with biomolecules in a way that alters their function, potentially through binding interactions, enzyme inhibition or activation, or changes in gene expression

Temporal Effects in Laboratory Settings

It is known to have a decomposition temperature of 299°C and a melting point of 141°C This suggests that it has good stability under normal laboratory conditions

Metabolic Pathways

It is known to be a good solvent and catalyst in organic synthesis, particularly in catalytic reactions , suggesting that it may interact with enzymes or cofactors in certain metabolic pathways

Transport and Distribution

Given its lipophilic nature , it may interact with certain transporters or binding proteins, and may have specific effects on its localization or accumulation

特性

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BrH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITMVCYKHULLDM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-76-3 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98892-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)

![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)

![3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B3176289.png)